molecular formula C19H21NO3 B2907457 {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate CAS No. 1291870-50-2

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate

Cat. No.: B2907457
CAS No.: 1291870-50-2
M. Wt: 311.381
InChI Key: LCJPGNPZIOOCSD-UHFFFAOYSA-N
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Description

{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate is a benzoate ester derivative featuring a carbamoyl group attached via a methylene bridge. The structure includes:

  • A 4-methylbenzoate moiety (ester group at the para position of the benzene ring).
  • A {[1-(4-methylphenyl)ethyl]carbamoyl}methyl substituent, comprising a 4-methylphenylethyl chain linked to a carbamoyl group.

The compound’s molecular formula is inferred as C₁₉H₂₁NO₃ (molar mass: 311.38 g/mol), with key functional groups influencing solubility, stability, and reactivity.

Properties

IUPAC Name

[2-[1-(4-methylphenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-13-4-8-16(9-5-13)15(3)20-18(21)12-23-19(22)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCJPGNPZIOOCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC(=O)COC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzoyl chloride with 2-amino-2-oxoethyl 4-methylbenzoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

{[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[1-(4-methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Synthesis Method Yield Key Spectral Data (NMR/HRMS)
{[1-(4-Methylphenyl)ethyl]carbamoyl}methyl 4-methylbenzoate (Target) C₁₉H₂₁NO₃ 311.38 4-methylbenzoate; [1-(4-methylphenyl)ethyl]carbamoyl Inferred: Multi-step amide coupling N/A δ ~2.3 ppm (CH₃), δ 6–8 ppm (NH)
Methyl (S)-4-((4-(1-methoxyethyl)phenyl)carbamoyl)benzoate (8c) C₁₈H₁₉NO₄ 313.34 4-(1-methoxyethyl)phenylcarbamoyl; methyl ester Photochemical (Mes-Acr⁺ catalyst) 43% ¹H NMR: δ 1.4 (d, CH₃), δ 3.3 (s, OCH₃)
1-[(2-Methoxyethyl)carbamoyl]ethyl 4-aminobenzoate hydrochloride C₁₃H₁₉ClN₂O₄ 302.76 4-aminobenzoate; 2-methoxyethylcarbamoyl; hydrochloride salt N/A (commercial) N/A IR: N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹)
Ethyl 4-(2-fluorophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (4f) C₂₀H₂₀FNO₃ 344.38 2-fluorophenyl; 4-methoxyphenylamino; butanoate ester Condensation (p-toluenesulfonic acid) 85% HRMS: 344.1658 (exp.), δ 7.2–6.7 (Ar-H)
Methyl 4-({[(phenylcarbamothioyl)amino]carbamoyl}methoxy)benzoate C₁₇H₁₇N₃O₄S 359.40 Phenylthiosemicarbazide; benzoate ester N/A N/A ¹³C NMR: δ 167.5 (C=O), δ 125–130 (Ar-C)

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The target compound’s 4-methyl groups enhance lipophilicity compared to the methoxy group in 8c or the amino group in . The hydrochloride salt in increases aqueous solubility, whereas the target’s neutral ester may require organic solvents for dissolution.

Synthetic Complexity :

  • Compound 8c was synthesized via a photochemical method (43% yield), while the target compound’s inferred synthesis likely involves traditional amide coupling and esterification steps, similar to .
  • The high yield (85%) of compound 4f highlights the efficiency of acid-catalyzed condensation compared to photochemical approaches.

Spectral Signatures :

  • The target’s methyl groups would produce distinct ¹H NMR signals (δ ~2.3 ppm), differing from the methoxy protons (δ ~3.3 ppm) in 8c .
  • The carbamoyl NH group in the target may appear as a broad peak (δ 6–8 ppm), similar to the NH stretches observed in .

Stability Considerations :

  • Ester groups in the target and analogs (e.g., ) are prone to hydrolysis under acidic/basic conditions, whereas the thiosemicarbazide in may exhibit greater stability due to sulfur’s electron-withdrawing effects.

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